molecular formula C14H21NO2 B12612350 N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide CAS No. 918519-17-2

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B12612350
CAS No.: 918519-17-2
M. Wt: 235.32 g/mol
InChI Key: YVLCMBCCHAJFHL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and N-methoxy-N-methylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-isopropylbenzaldehyde with N-methoxy-N-methylamine under controlled conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction, where it reacts with a suitable acylating agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-3-[4-(methyl)phenyl]propanamide
  • N-Methoxy-N-methyl-3-[4-(ethyl)phenyl]propanamide
  • N-Methoxy-N-methyl-3-[4-(tert-butyl)phenyl]propanamide

Uniqueness

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

918519-17-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-methoxy-N-methyl-3-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C14H21NO2/c1-11(2)13-8-5-12(6-9-13)7-10-14(16)15(3)17-4/h5-6,8-9,11H,7,10H2,1-4H3

InChI Key

YVLCMBCCHAJFHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N(C)OC

Origin of Product

United States

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